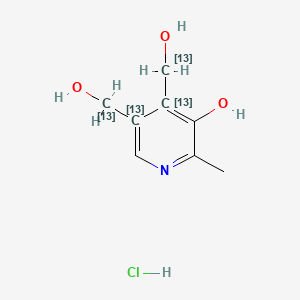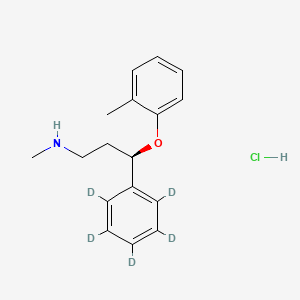
(R)-(-)-Atomoxetine-D5 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-Atomoxetine-D5 Hydrochloride is a deuterated form of ®-(-)-Atomoxetine Hydrochloride, a selective norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). The deuterium labeling in ®-(-)-Atomoxetine-D5 Hydrochloride helps in pharmacokinetic studies by providing a stable isotope for tracing the metabolic pathways of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Atomoxetine-D5 Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of the deuterated intermediate.
Formation of the Intermediate: The intermediate is synthesized through a series of reactions, including alkylation and reduction.
Final Step: The final step involves the conversion of the intermediate to ®-(-)-Atomoxetine-D5 Hydrochloride through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-Atomoxetine-D5 Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
®-(-)-Atomoxetine-D5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
®-(-)-Atomoxetine-D5 Hydrochloride has several scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for detailed studies of the drug’s absorption, distribution, metabolism, and excretion.
Biological Research: The compound is used to study the effects of norepinephrine reuptake inhibition on various biological systems.
Medical Research: It is used in clinical trials to evaluate its efficacy and safety in treating ADHD and other conditions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in the study of drug interactions.
作用机制
®-(-)-Atomoxetine-D5 Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in attention and behavior regulation. This inhibition increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The molecular targets include norepinephrine transporters, and the pathways involved are related to the modulation of synaptic transmission.
相似化合物的比较
Similar Compounds
Atomoxetine Hydrochloride: The non-deuterated form of the compound, used for similar therapeutic purposes.
Methylphenidate: Another medication used to treat ADHD, with a different mechanism of action.
Amphetamine: A stimulant used in the treatment of ADHD, with a broader spectrum of action.
Uniqueness
®-(-)-Atomoxetine-D5 Hydrochloride is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking of the drug’s metabolic pathways. This labeling also helps in reducing the rate of metabolic degradation, potentially leading to improved efficacy and safety profiles.
属性
分子式 |
C17H22ClNO |
|---|---|
分子量 |
296.8 g/mol |
IUPAC 名称 |
(3R)-N-methyl-3-(2-methylphenoxy)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i3D,4D,5D,9D,10D; |
InChI 键 |
LUCXVPAZUDVVBT-FANMHSPRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=CC=C2C)[2H])[2H].Cl |
规范 SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


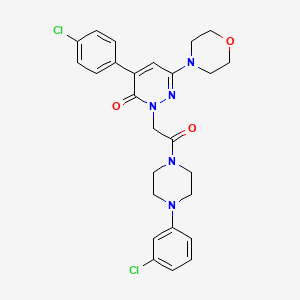
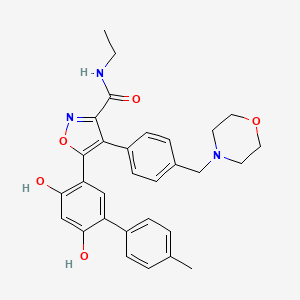
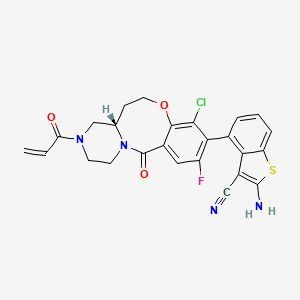
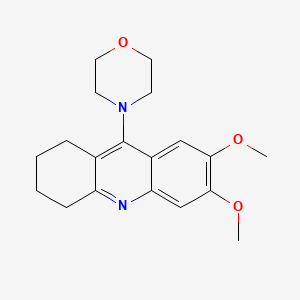
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
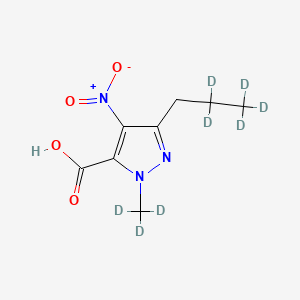
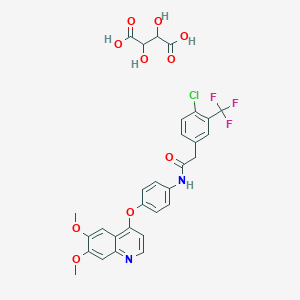

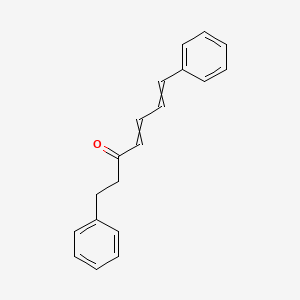
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)

